(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
Brand Name:
Vulcanchem
CAS No.:
171563-11-4
VCID:
VC20915567
InChI:
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1
SMILES:
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl
Molecular Formula:
C7H8ClNO4
Molecular Weight:
205.59 g/mol
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
CAS No.: 171563-11-4
Cat. No.: VC20915567
Molecular Formula: C7H8ClNO4
Molecular Weight: 205.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171563-11-4 |
|---|---|
| Molecular Formula | C7H8ClNO4 |
| Molecular Weight | 205.59 g/mol |
| IUPAC Name | (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
| Standard InChI | InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
| Standard InChI Key | NWFOWECJVWLUEX-WUJLRWPWSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
| SMILES | CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
| Canonical SMILES | CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator